molecular formula C13H16ClNO3S B2844377 (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396808-88-0

(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2844377
CAS No.: 1396808-88-0
M. Wt: 301.79
InChI Key: HNDPNNNNBKCONO-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound featuring a chlorinated thiophene ring and a spirocyclic structure

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the chlorination of thiophene to obtain 5-chlorothiophene. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure and the methanone group. Key steps may include:

    Chlorination: Thiophene is chlorinated using reagents like sulfuryl chloride.

    Spirocyclization: The chlorinated thiophene undergoes spirocyclization with appropriate reagents to form the spirocyclic core.

    Methanone Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the methanone group.

    Substitution: Substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
  • (5-Iodothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Uniqueness

Compared to its brominated and iodinated analogs, (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone may exhibit different reactivity and biological activity due to the presence of the chlorine atom, which can influence its electronic properties and steric interactions.

This comprehensive overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and mechanism of action.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-12(2)17-7-13(8-18-12)5-15(6-13)11(16)9-3-4-10(14)19-9/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDPNNNNBKCONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(S3)Cl)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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